Tert-butyl 1,1-dimethyl-3-oxo-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxylate
Description
Tert-butyl 1,1-dimethyl-3-oxo-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxylate is a bicyclic heterocyclic compound featuring an oxazole ring fused to a partially hydrogenated pyrazine system. The molecule is distinguished by a tert-butyl ester group at position 7 and two methyl groups at position 1.
Properties
IUPAC Name |
tert-butyl 1,1-dimethyl-3-oxo-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-12(2,3)18-10(16)14-6-7-15-9(8-14)13(4,5)19-11(15)17/h9H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOFAFCZGZGTRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CN(CCN2C(=O)O1)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1,1-dimethyl-3-oxo-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxylate typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the formation of the oxazolo[3,4-a]pyrazine ring system through cyclization reactions, followed by the introduction of the tert-butyl ester group. Common reagents used in these reactions include bases such as sodium hydride (NaH) and solvents like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1,1-dimethyl-3-oxo-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Tert-butyl 1,1-dimethyl-3-oxo-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: It may be used in the study of enzyme interactions and as a probe for biological pathways.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of tert-butyl 1,1-dimethyl-3-oxo-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related bicyclic heterocycles, focusing on molecular architecture, substituents, and physicochemical properties.
Structural Analogues
2.1.1. tert-Butyl 3-methyl-5a,6,8,8a-tetrahydropyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine-7(4H)-carboxylate (CAS 1020153-92-7)
- Core Structure: Contains a pyrrolo-triazolo-oxazine system instead of oxazolo-pyrazine.
- Substituents : A single methyl group at position 3 and a tert-butyl ester at position 5.
- Molecular Formula : C₁₁H₁₆N₄O₃ (inferred from IUPAC name).
- The absence of 1,1-dimethyl groups may reduce steric hindrance .
2.1.2. tert-Butyl 3-methyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate (CAS 1502724-62-0)
- Core Structure : A triazolo-pyrazine system with partial saturation.
- Substituents : Methyl group at position 3 and tert-butyl ester at position 6.
- Molecular Formula : C₁₁H₁₈N₄O₂.
- Key Differences : The triazole ring replaces the oxazole, increasing nitrogen content and polarity. The reduced hydrogenation (5,6-dihydro vs. 5,6,8,8a-tetrahydro) results in a less flexible pyrazine ring .
2.1.3. tert-Butyl 3-methyl-1-(piperidin-4-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate (CAS 2361634-64-0)
- Core Structure : Imidazo-pyrazine system with full saturation of the pyrazine ring.
- Substituents : Piperidin-4-yl group at position 1 and tert-butyl ester at position 7.
- Molecular Formula : C₁₇H₂₈N₄O₂.
- Key Differences : The imidazole ring introduces a basic nitrogen, while the piperidine substituent adds a bulky, polar group. The fully saturated pyrazine enhances conformational rigidity compared to the partially unsaturated target compound .
Functional Implications
- The imidazo-pyrazine derivative’s piperidine group (CAS 2361634-64-0) could interact with charged biological targets, such as ion channels .
- Stability : The oxazole ring in the target compound may confer greater oxidative stability compared to triazole or imidazole systems, which are prone to metabolic degradation .
Biological Activity
Tert-butyl 1,1-dimethyl-3-oxo-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a tetrahydrooxazolo-pyrazine core. Its molecular formula is , with a molecular weight of approximately 250.29 g/mol. The synthesis typically involves multi-step organic reactions that include cyclization and functional group modifications to introduce the tert-butyl and carbonyl functionalities.
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds with similar structural frameworks. For instance, research on tetrahydroisoquinoline derivatives has demonstrated notable activity against various strains of human coronaviruses. These studies suggest that modifications to the oxazolo-pyrazine structure could yield compounds with enhanced antiviral efficacy.
Antitumor Activity
Compounds derived from the oxazolo-pyrazine scaffold have shown promise in cancer research. The introduction of specific substituents can enhance cytotoxicity against cancer cell lines. For example, derivatives have been tested against various tumor models with significant results indicating their potential as antitumor agents.
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (breast) | 15 | Apoptosis induction | |
| A549 (lung) | 12 | Cell cycle arrest |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Viral Replication : Similar compounds have been shown to interfere with viral entry or replication processes.
- Induction of Apoptosis : Evidence suggests that certain derivatives can trigger programmed cell death in cancer cells.
- Cell Cycle Modulation : Some modifications lead to alterations in cell cycle progression, contributing to their antitumor effects.
Study on Antiviral Efficacy
A recent study evaluated a series of oxazolo-pyrazine derivatives for their antiviral activity against coronaviruses. The results indicated that modifications enhancing hydrophilicity improved bioavailability and efficacy in vitro.
Antitumor Screening
In another study focusing on antitumor properties, derivatives were screened against multiple cancer cell lines. The findings revealed that specific substitutions significantly increased cytotoxicity compared to unmodified compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
